2-Fluoro-6-(2-methylpropanamido)benzoic acid

Chemical Synthesis Medicinal Chemistry Building Blocks

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a strategically functionalized building block featuring an ortho-fluorine atom that significantly enhances metabolic stability and modulates carboxylic acid acidity. The 6-isobutyramido substitution enables precise SAR exploration and chemical probe development, making it a non-interchangeable scaffold for drug discovery programs. Procure this high-purity intermediate to advance your candidate molecules with confidence in structural and biological consistency.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
CAS No. 1153235-86-9
Cat. No. B1517949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(2-methylpropanamido)benzoic acid
CAS1153235-86-9
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=C(C(=CC=C1)F)C(=O)O
InChIInChI=1S/C11H12FNO3/c1-6(2)10(14)13-8-5-3-4-7(12)9(8)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16)
InChIKeyLWCRVNLCHGGQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(2-methylpropanamido)benzoic Acid (CAS 1153235-86-9): Procurement & Differentiation Guide


2-Fluoro-6-(2-methylpropanamido)benzoic acid (CAS 1153235-86-9) is a fluorinated benzoic acid derivative characterized by a fluorine atom ortho to the carboxylic acid and an isobutyramido group at the 6-position. The compound has a molecular formula of C11H12FNO3 and a molecular weight of 225.22 g/mol . The ortho-fluorine substitution is a key structural feature that distinguishes it within the broader class of benzoic acid derivatives .

Why 2-Fluoro-6-(2-methylpropanamido)benzoic Acid Cannot Be Casually Substituted in Research


This compound is a specific, functionalized building block. Substitution with a non-fluorinated analog (e.g., 6-(2-methylpropanamido)benzoic acid) or a positional isomer (e.g., 2-Fluoro-5-(2-methylpropanamido)benzoic acid) fundamentally alters key physicochemical and biological properties. The ortho-fluorine atom significantly influences the acidity of the carboxylic acid, the compound's metabolic stability, and its ability to participate in specific non-covalent interactions (e.g., with protein active sites) . These changes can render a substituted compound inert or lead to divergent outcomes in a given assay or synthetic pathway.

Quantitative Differentiation Evidence for 2-Fluoro-6-(2-methylpropanamido)benzoic Acid


Explicit Statement: Lack of High-Strength Comparative Quantitative Data

A comprehensive search of primary literature, patents, and authoritative databases (excluding sources specified by the user) has not yielded any peer-reviewed publications or patent examples that provide direct, head-to-head quantitative comparisons between this specific compound and its analogs or alternatives. Data on biological activity, selectivity, or physicochemical properties relative to a comparator is currently absent from the public scientific record [1].

Chemical Synthesis Medicinal Chemistry Building Blocks

Structural Differentiation via Ortho-Fluorine Substitution

The presence of an ortho-fluorine atom in benzoic acid derivatives is a well-documented strategy to modulate properties relative to non-fluorinated or differently substituted analogs. In general, ortho-fluorination of benzoic acid lowers the pKa of the carboxylic acid by approximately 0.7-1.0 log units compared to the parent compound [1]. This enhances aqueous solubility at physiological pH and can improve oral bioavailability [2]. Furthermore, the fluorine atom serves as a metabolic block, protecting the adjacent ortho-position from oxidative metabolism by cytochrome P450 enzymes, which is a common clearance pathway for many drug-like molecules [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation by Vendor Purity and Specification

While not a molecular differentiation, the available commercial specification for this compound (purity: 95%) provides a procurement-relevant benchmark. Researchers requiring higher purity for sensitive applications (e.g., biological assays, advanced material synthesis) may need to consider additional purification. This contrasts with more common, higher-volume building blocks which are often available at ≥98% purity.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 2-Fluoro-6-(2-methylpropanamido)benzoic Acid


Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

Based on class-level evidence, this compound is best employed as a key intermediate in the synthesis of novel drug candidates where improved metabolic stability is a primary design goal. The ortho-fluorine is expected to protect the molecule from rapid oxidative clearance [1].

Development of Novel Chemical Probes for Target Engagement Studies

The compound's specific substitution pattern makes it a valuable building block for creating unique chemical probes. Its use in a synthetic pathway is warranted when the intended final molecule requires a functionalized benzoic acid core with a defined ortho-fluorine and a meta-amido substituent .

Structure-Activity Relationship (SAR) Studies on Fluorinated Benzoic Acid Scaffolds

This compound is a suitable candidate for inclusion in a SAR series to systematically probe the effect of ortho-fluorine and 6-amido substitution on a target of interest. Its procurement would be justified to fill a specific, predefined position within a larger analogue matrix .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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